3-(Boc-aminomethyl)-3-methylpiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

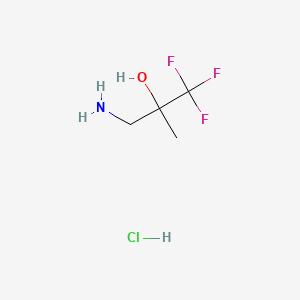

“3-(Boc-aminomethyl)-3-methylpiperidine” is a chemical compound with the molecular formula C11H22N2O2 . It is used in laboratory settings .

Synthesis Analysis

The synthesis of compounds similar to “3-(Boc-aminomethyl)-3-methylpiperidine” has been described in the literature. For instance, a one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been reported . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

Molecular Structure Analysis

The molecular structure of “3-(Boc-aminomethyl)-3-methylpiperidine” consists of 11 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact mass of the molecule is 214.168121 Da .

Chemical Reactions Analysis

The chemical reactions involving “3-(Boc-aminomethyl)-3-methylpiperidine” and similar compounds have been studied. For example, a catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This protocol allows for formal anti-Markovnikov alkene hydromethylation .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Boc-aminomethyl)-3-methylpiperidine” include a density of 1.0±0.1 g/cm3, a boiling point of 321.8±15.0 °C at 760 mmHg, and a melting point of 60-70ºC . The molecular weight of the compound is 214.305 .

Scientific Research Applications

-

Chemical Functionalization of Nanocellulose

- Field : Polymer Chemistry

- Application : Boc-protected amines, such as butyl 4-(Boc-aminomethyl) phenyl isothiocyanate, are used to modify nanofibrillated cellulose (NFCs). The modified NFCs can then be used in various applications due to their enhanced properties .

- Method : NFCs are treated with a solution of the Boc-protected amine and dimethyl sulfoxide (DMSO) as the solvent .

- Results : The treatment results in the creation of luminous NFCs .

-

Synthesis of Amides from N-Boc-Protected Amines

- Field : Organic Chemistry

- Application : A one-pot synthesis of amides from N-Boc-protected amines has been described. This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

- Method : The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

- Results : A variety of N-Boc-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .

-

Dual Protection of Amino Functions Involving Boc

- Field : Organic Chemistry

- Application : This involves the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

- Method : The Boc-group is introduced to the amino function, resulting in Boc-derivatives .

- Results : The Boc-derivatives have been applied in the field of peptide synthesis and solid phase peptide synthesis .

-

Antibacterial and Antibiofilm Agents

- Field : Biomedical Engineering

- Application : Cationic polymers, which target bacterial membranes, are thought to be the last frontier in antibacterial development .

- Method : A cationic peptidomimetic Gly-POX is prepared via cationic ring-opening polymerization (CROP) of N-Boc-aminomethyl-2-oxazoline monomers with trifluoromethanesulfonate (MeOTf) as the initiator .

- Results : The resulting compound effectively kills MRSA persisters due to its capacity to damage the membrane .

-

tert-Butyl Substituted Phosphonium Polynorbornene

- Field : Polymer Chemistry

- Application : The tert-butyl substituted phosphonium polynorbornene has been studied for its antimicrobial potency .

- Method : The compound is synthesized and then tested for its antimicrobial activity .

- Results : The tert-butyl substituted phosphonium polynorbornene showed high selectivity against S. aureus .

-

Peptide Synthesis

- Field : Biochemistry

- Application : Fmoc-3-(Boc-aminomethyl)phenylalanine is a highly versatile amino acid derivative widely employed in peptide synthesis .

- Method : The compound serves as a fundamental building block for peptides and proteins .

- Results : It finds utility in various biochemical and pharmaceutical applications .

Safety And Hazards

Future Directions

properties

IUPAC Name |

tert-butyl N-[(3-methylpiperidin-3-yl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-12(4)6-5-7-13-8-12/h13H,5-9H2,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBJLLMPAKKANC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1)CNC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Boc-aminomethyl)-3-methylpiperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1378835.png)

![[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1378837.png)

![N-[3-(aminomethyl)phenyl]benzamide hydrochloride](/img/structure/B1378844.png)

![Tert-butyl 2-[(piperidin-3-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B1378845.png)